

Structural and functional differences between FNA and 2'-F-ANA oligonucleotides

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A Comparative Guide to FANA and LNA Oligonucleotides for Researchers

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, chemically modified oligonucleotides are paramount for enhancing stability, binding affinity, and in vivo efficacy. Among the third-generation modifications, 2'-deoxy-2'-fluoro-arabinonucleic acid (FANA) and Locked Nucleic Acid (LNA) have emerged as powerful tools for researchers. It is important to note that FANA and 2'-F-ANA are synonymous terms for the same molecule. This guide provides an objective comparison of the structural and functional differences between FANA and LNA oligonucleotides, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal chemistry for their applications.

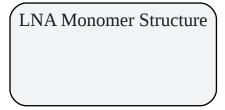
Structural Differences: A Tale of Two Sugars

The core distinction between FANA and LNA lies in the chemical modification of the furanose sugar ring, which profoundly influences the oligonucleotide's conformation and properties.

FANA (2'-F-ANA) features a fluorine atom at the 2' position of the arabinose sugar in a 'up' or β-facial configuration. This modification results in a sugar pucker that is predominantly O4'-endo (East), a conformation intermediate between the C2'-endo (South, typical for DNA) and C3'-endo (North, typical for RNA) puckers.[1] This unique conformation allows FANA oligonucleotides to adopt a DNA-like B-type helix, which is crucial for its biological function.[2]



LNA (Locked Nucleic Acid), in contrast, has a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge "locks" the sugar into a rigid C3'-endo (North) conformation, characteristic of A-form RNA helices.[3] This pre-organized structure minimizes conformational changes upon binding to a target, leading to significant thermodynamic benefits.[4]



FANA Monomer Structure

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Caption: Chemical structures of FANA and LNA monomers.

Functional Performance: A Head-to-Head Comparison

The structural distinctions between FANA and LNA translate into significant functional differences in binding affinity, nuclease resistance, and mechanism of action.

Binding Affinity and Thermal Stability (Tm)

Both FANA and LNA modifications enhance the thermal stability of duplexes with complementary RNA and DNA strands compared to unmodified DNA. However, the rigid, preorganized structure of LNA typically confers a greater increase in melting temperature (Tm).



| Modification | ΔTm per modification (°C) vs. DNA/RNA | ΔTm per modification (°C) vs. DNA/DNA |
|--|---------------------------------------|---------------------------------------|
| FANA | +1.2 to +2.0[2][5] | ~ +1.2[2] |
| LNA | +2 to +8[2][3] | +4 to +10[3] |
| Table 1: Comparison of the change in melting temperature (ΔTm) per modification for FANA and LNA oligonucleotides when | | |
| hybridized to complementary RNA or DNA. | | |

Nuclease Resistance

A critical requirement for in vivo applications is resistance to degradation by cellular nucleases. Both FANA and LNA provide a significant degree of protection compared to unmodified oligonucleotides. This stability can be further enhanced by incorporating a phosphorothioate (PS) backbone.



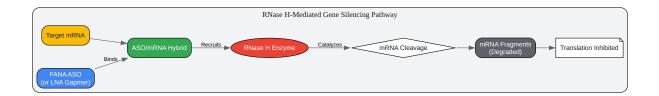
| Oligonucleotide | Relative Nuclease Resistance | Serum Half-life |
|--|--|-------------------------------------|
| Unmodified siRNA | Low | < 15 minutes[6] |
| FANA (Phosphodiester) | Moderate to High | ~6 hours (in siRNA sense strand)[6] |
| PS-FANA | Very High (>20-fold vs PS- DNA)[1][7] | Extended |
| LNA (Phosphodiester) | High[8] | Extended |
| PS-LNA | Very High[3] | Extended |
| Table 2: Comparative nuclease resistance and serum stability of FANA and LNA oligonucleotides. | | |

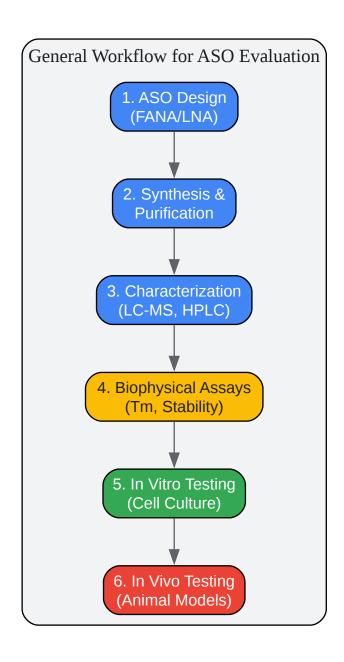
Mechanism of Action: The RNase H Factor

A key differentiator between FANA and LNA is their interaction with RNase H, an enzyme that cleaves the RNA strand of a DNA/RNA hybrid. This is the primary mechanism for many antisense oligonucleotides (ASOs).

- FANA: Due to its DNA-like helical geometry, a FANA/RNA duplex is recognized and cleaved by RNase H.[1] This makes FANA an excellent choice for ASO applications that require target RNA degradation. FANA can be used in "gapmer" designs (FANA wings with a central DNA gap) or even as "altimers" (alternating FANA and DNA residues) to achieve potent RNase H-mediated silencing.[2]
- LNA: The RNA-like A-form helix adopted by an LNA/RNA duplex is not a substrate for RNase
 H.[3] Therefore, LNA-based ASOs function through a steric-blocking mechanism, preventing
 ribosome binding or altering splicing, rather than by degrading the target mRNA. To induce
 RNase H cleavage, LNA must be used in a gapmer configuration with a central DNA or PSDNA region.









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